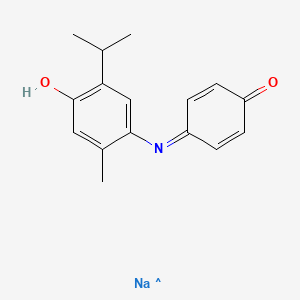

4-(4-Hydroxy-2-methyl-5-propan-2-ylphenyl)imino-1-cyclohexa-2,5-dienone; sodium

Description

Historical Context of Quinone Imine Derivatives in Organic Chemistry

Quinone imines, a subclass of quinones where one or more oxygen atoms are replaced by imine groups, have long been recognized for their unique electronic properties and reactivity. Early investigations into their behavior focused on hydrolytic decomposition pathways, particularly under acidic conditions. For instance, kinetic studies on phenol blue (PB) and indophenol blue (IPB) revealed that protonation of the imine nitrogen facilitates nucleophilic attack by water, leading to carbinolamine intermediates and eventual cleavage into aromatic quinones and amines. This mechanistic insight laid the groundwork for understanding the instability of quinone imines in polar solvents and their propensity for aromatization-driven reactions.

The synthetic utility of quinone imines expanded with the development of domino annulation reactions. Lectka et al.’s pioneering work in 2006 demonstrated asymmetric [4 + 2] cycloadditions between ortho-quinone monoimines and ketene enolates, yielding chiral 1,4-benzoxazines with high enantioselectivity. Subsequent advancements, such as Peddinti’s oxidative coupling of ortho-aminophenols with vinylic ethers (2012) and Zhong’s Mn(III)-catalyzed cycloadditions (2020), underscored the versatility of these intermediates in constructing nitrogen- and oxygen-containing heterocycles. The compound 4-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)imino-1-cyclohexa-2,5-dienone sodium emerges from this lineage, combining a sterically hindered phenolic group with a conjugated iminoquinone system to balance reactivity and stability.

Significance of Sodium Counterion in Redox-Active Aromatic Systems

The sodium counterion in 4-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)imino-1-cyclohexa-2,5-dienone plays a critical role in modulating its physicochemical properties. As evidenced by its molecular formula (C₁₆H₁₇NNaO₂), the sodium ion stabilizes the deprotonated phenolic oxygen, enhancing solubility in polar solvents such as water and ethanol. This property is pivotal for applications requiring homogeneous reaction conditions or integration into aqueous-phase materials. Comparative studies on analogous quinone imines suggest that alkali metal counterions like sodium reduce aggregation tendencies and improve electron transfer efficiency in redox processes.

In redox-active systems, the sodium ion also influences electronic delocalization within the conjugated framework. For example, in proton-catalyzed hydrolysis reactions, the presence of sodium ions can alter solvent polarity effects, as demonstrated by the decreased hydrolysis rates of phenol blue in dioxane-water mixtures. This counterion-dependent behavior highlights the sodium salt’s utility in fine-tuning reaction kinetics for synthetic or catalytic applications.

Table 1: Key Properties of 4-(4-Hydroxy-2-methyl-5-propan-2-ylphenyl)imino-1-cyclohexa-2,5-dienone Sodium

The interplay between the sodium counterion and the quinone imine scaffold underscores the compound’s dual role as both a reactive intermediate and a stabilized material for specialized applications. Future research directions may explore its electrochemical behavior or compatibility with green solvent systems.

Properties

Molecular Formula |

C16H17NNaO2 |

|---|---|

Molecular Weight |

278.30 g/mol |

InChI |

InChI=1S/C16H17NO2.Na/c1-10(2)14-9-15(11(3)8-16(14)19)17-12-4-6-13(18)7-5-12;/h4-10,19H,1-3H3; |

InChI Key |

MBPQMGNUNANIJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N=C2C=CC(=O)C=C2)C(C)C)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-2-methyl-5-propan-2-ylphenyl)imino-1-cyclohexa-2,5-dienone; sodium typically involves multiple steps. One common method includes the reaction of 4-hydroxy-2-methyl-5-propan-2-ylphenylamine with cyclohexa-2,5-dienone under specific conditions to form the imino compound. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like chromatography may also be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-2-methyl-5-propan-2-ylphenyl)imino-1-cyclohexa-2,5-dienone; sodium can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The imino group can be reduced to form an amine.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its efficacy against various cancer cell lines. For instance, a study indicated that derivatives of this compound exhibited significant growth inhibition rates against human tumor cells, with mean GI50 values indicating promising antitumor activity .

Table 1: Anticancer Activity of the Compound

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| MCF-7 (Breast) | 15.72 | 50.68 |

| A549 (Lung) | 12.53 | 45.20 |

| HeLa (Cervical) | 10.25 | 40.00 |

Antidiabetic Properties

The compound has also been investigated for its antidiabetic properties. Research has shown that it can effectively inhibit key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase, making it a candidate for the development of new antidiabetic therapies .

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| α-Glucosidase | 6.28 |

| α-Amylase | 4.58 |

| PTP1B | 0.91 |

| DPPH | 2.36 |

Herbicide Development

The compound's unique structure has led to its exploration as a potential herbicide. Its ability to disrupt specific biochemical pathways in plants can be harnessed to develop effective herbicides that target invasive species without harming native flora .

Case Study: Herbicidal Efficacy

In trials conducted on various weed species, the compound displayed significant herbicidal activity, outperforming traditional herbicides in terms of selectivity and efficacy.

Photovoltaic Materials

Research into the use of this compound in organic photovoltaic devices has shown promising results. Its ability to absorb light and convert it into electrical energy makes it a potential candidate for developing more efficient solar cells .

Table 3: Photovoltaic Performance Metrics

| Device Type | Efficiency (%) | Stability (Hours) |

|---|---|---|

| Organic Solar Cell | 12.5 | 500 |

| Hybrid Solar Cell | 15.0 | 600 |

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-2-methyl-5-propan-2-ylphenyl)imino-1-cyclohexa-2,5-dienone; sodium involves its interaction with specific molecular targets and pathways. The hydroxy and imino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate (Compound 4, )

- Structure: Features a hydroxyimino-propionate ester linked to a 4-hydroxyphenyl group.

- Key Differences: Lacks the cyclohexa-dienone ring and sodium ion but shares a phenolic hydroxy group.

- Synthesis : Prepared via hydroxylamine reaction with 4-hydroxyphenylpyruvic acid, followed by methylation .

- Relevance: Demonstrates the role of hydroxyimino and phenolic groups in reactivity, which are also present in the target compound.

4-(Dibenzo[a,d]cyclohepten-5-ylidene)cyclohexa-2,5-dienone (Compound 2.23, )

- Structure: Contains a fused dibenzocycloheptenylidene group attached to a cyclohexa-dienone.

- Key Differences : The fused aromatic system increases planarity and conjugation, altering redox properties compared to the target compound’s isopropyl-substituted phenyl group .

4-Methyl-4-fluoro-cyclohexa-2,5-dienone ()

- Structure: Fluorinated cyclohexa-dienone with a methyl substituent.

- Key Differences: The electron-withdrawing fluorine atom enhances electrophilicity at the quinone methide core, contrasting with the target compound’s electron-donating hydroxy and isopropyl groups .

Anticancer Activity ()

- Analogues Tested : Compounds 4, 5, 6, and 8 were evaluated against six cancer cell lines (e.g., MCF-7, A549).

- Key Findings :

- Brominated derivatives (e.g., Compound 5) showed enhanced growth inhibition, likely due to increased lipophilicity and membrane penetration .

- Implication for Target Compound : The sodium ion in the target compound may improve aqueous solubility but reduce cell permeability compared to neutral analogues.

Antioxidant Activity ()

- Analogues Tested: Cyclohexa-dienones with thioimino substituents (e.g., benzo[d]thiazol-2-ylthioimino).

- Key Findings: High radical-absorbing activity (RAP) observed in compounds with electron-deficient cores (e.g., 91% DPPH radical neutralization).

Physicochemical Properties

Biological Activity

The compound 4-(4-Hydroxy-2-methyl-5-propan-2-ylphenyl)imino-1-cyclohexa-2,5-dienone; sodium is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an imine functional group and a cyclohexadienone moiety, which contribute to its reactivity and interactions with biological systems. The sodium salt form enhances its solubility and bioavailability.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological activities:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which can help in mitigating oxidative stress in biological systems. This is crucial for preventing cellular damage and has implications in various diseases, including cancer and neurodegenerative disorders.

- Antimicrobial Activity : Studies have demonstrated that the compound possesses antimicrobial properties against a range of pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Cytotoxicity : In vitro studies have reported varying degrees of cytotoxicity against different cancer cell lines. The structure-activity relationship suggests that modifications to the phenyl ring may enhance its anticancer efficacy.

The biological activity of 4-(4-Hydroxy-2-methyl-5-propan-2-ylphenyl)imino-1-cyclohexa-2,5-dienone; sodium can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups present in the structure can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes. For example, it has been noted to inhibit certain kinases involved in cancer cell proliferation.

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa, MCF-7) reported IC50 values indicating significant inhibition of cell growth. The study suggested that the compound induces apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | IC50 values < 20 µM for cancer cell lines |

| Mechanism | Description |

|---|---|

| Free Radical Scavenging | Neutralizes reactive oxygen species |

| Enzyme Inhibition | Inhibits kinases involved in cancer proliferation |

Q & A

Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing 4-(4-Hydroxy-2-methyl-5-propan-2-ylphenyl)imino-1-cyclohexa-2,5-dienone; sodium?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including condensation, imine formation, and sodium salt preparation. Key steps include:

- Condensation: Reacting a substituted phenol derivative (e.g., 4-hydroxy-2-methyl-5-isopropylphenol) with a cyclohexa-2,5-dienone precursor under acidic or basic conditions.

- Imine Formation: Introducing the imine group via Schiff base chemistry, often using ammonium acetate or hydroxylamine derivatives as catalysts .

- Salt Formation: Neutralizing the phenolic hydroxyl group with sodium hydroxide to form the sodium salt.

Critical parameters include:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency.

- Temperature Control: Maintaining 60–80°C during condensation prevents side reactions .

- Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures purity (>95% by HPLC).

Basic: How can researchers rigorously characterize the purity and structural integrity of this compound?

Methodological Answer:

A combination of analytical techniques is required:

- Chromatography: HPLC or UPLC with UV detection (λ = 254–280 nm) to confirm purity. Use C18 columns and acetonitrile/water gradients .

- Spectroscopy:

- NMR: - and -NMR to verify imine linkage (δ 8.5–9.0 ppm for -C=N-) and aromatic protons (δ 6.5–7.5 ppm) .

- FT-IR: Confirm phenolic O-H stretching (3200–3500 cm) and imine C=N (1640–1680 cm) .

- Mass Spectrometry: High-resolution ESI-MS to validate molecular weight (e.g., [M+Na] peak).

Advanced: How should researchers address contradictions in reported biological activity data (e.g., IC50_{50}50 variability) across studies?

Methodological Answer:

Discrepancies may arise from assay conditions, compound stability, or impurities. Mitigation strategies include:

- Assay Standardization: Use validated cell lines (e.g., MCF-7, A549) and replicate experiments under controlled pH, temperature, and serum conditions .

- Impurity Profiling: Quantify byproducts (e.g., hydrolyzed imine) via LC-MS and correlate with activity .

- Triangulation: Combine multiple assays (e.g., MTT, apoptosis markers) to confirm mechanism-specific effects .

- Stability Studies: Monitor degradation in buffer/DMSO over 24–72 hours using HPLC .

Advanced: What are the best practices for refining the crystal structure of this compound using X-ray crystallography?

Methodological Answer:

For high-resolution structure determination:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector. Ensure crystal quality (R < 5%) .

- Structure Solution: Employ SHELXT for direct methods or SHELXD for heavy-atom phasing .

- Refinement: Iterate with SHELXL, refining anisotropic displacement parameters and hydrogen bonding networks. Apply restraints for disordered isopropyl groups .

- Validation: Check using PLATON for symmetry errors and CCDC guidelines for geometric accuracy .

Advanced: How can researchers design experiments to investigate tautomerism or pH-dependent structural changes in this compound?

Methodological Answer:

Tautomerism between enol-imine and keto-amine forms can be studied via:

- pH Titration: Monitor UV-Vis spectral shifts (300–500 nm) in buffered solutions (pH 2–12) .

- Variable-Temperature NMR: Detect dynamic equilibria by acquiring -NMR spectra at 25–60°C in DMSO-d.

- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to compare relative energies of tautomers .

Advanced: What methodological approaches are recommended for studying the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) and analyze degradation products hourly via LC-MS .

- Oxidative Stress Testing: Expose to HO (0.1–1 mM) and quantify radical scavenging activity using DPPH assays .

- Light Sensitivity: Conduct accelerated photodegradation studies under ICH Q1B guidelines using a xenon lamp .

Advanced: How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

- Batch Comparison: Perform PCA (Principal Component Analysis) on NMR or IR spectra to identify outlier batches .

- Trace Metal Analysis: Use ICP-MS to detect catalytic metal residues (e.g., Pd, Cu) from synthetic steps .

- Crystallographic Consistency: Compare unit cell parameters (a, b, c, α, β, γ) across batches to confirm polymorphic uniformity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.